![molecular formula C5H3BrClN5 B13667123 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13667123.png)
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under controlled conditions. The reaction conditions often include the use of catalysts such as copper(II) salts and bases like sodium ascorbate .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, which may have different pharmacological properties .
Applications De Recherche Scientifique
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[3,4-d]pyrimidine family with similar structural features.
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine: A closely related compound with slight variations in the substitution pattern.
Uniqueness
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development .
Propriétés
Formule moléculaire |
C5H3BrClN5 |
|---|---|
Poids moléculaire |
248.47 g/mol |
Nom IUPAC |
3-bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C5H3BrClN5/c6-2-1-3(8)9-5(7)10-4(1)12-11-2/h(H3,8,9,10,11,12) |
Clé InChI |
KQHJPFFVEJNJLG-UHFFFAOYSA-N |
SMILES canonique |
C12=C(NN=C1N=C(N=C2N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)
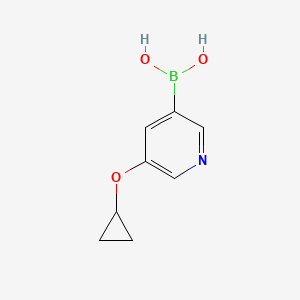
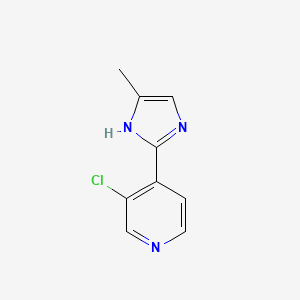
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)
![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)
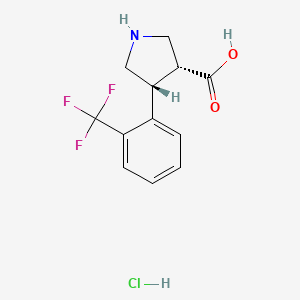


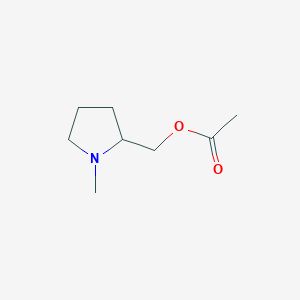
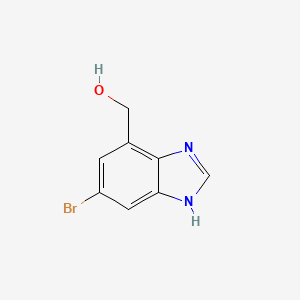

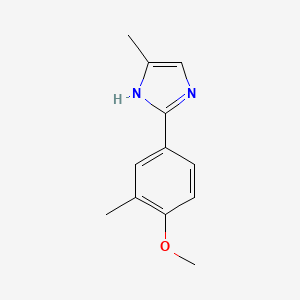
![(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B13667124.png)
